iCRT-14-d5 is a deuterated derivative of iCRT-14, a small molecule known for its role as an inhibitor of the β-catenin-responsive transcription pathway. The compound has a molecular weight of 375.44 g/mol and a chemical formula of C21H17N3O2S. Its structure features a complex arrangement that includes a thiazole group, which is critical for its biological activity. The compound is primarily utilized in research settings to investigate the Wnt signaling pathway, which is pivotal in various cellular processes including development and cancer progression .
iCRT-14-d5 functions as an inhibitor by interfering with the interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. This inhibition is quantified by an IC50 value of approximately 40.3 nM, indicating its potency in disrupting Wnt pathway activity. The compound's mechanism involves binding to β-catenin, preventing its accumulation in the nucleus, and thereby inhibiting the transcription of Wnt target genes .
The biological activity of iCRT-14-d5 has been extensively studied, particularly regarding its effects on cell cycle regulation and gene expression. In vitro studies demonstrate that iCRT-14-d5 induces significant G0/G1 cell cycle arrest in colorectal cancer cell lines such as HCT-116 and HT29. Furthermore, it enhances transgene expression in various cell types, including prostate cancer cells (PC-3), by 16 to 35-fold when used in nonviral transfection systems . These properties make it a valuable tool for researchers studying cancer biology and gene therapy.
Detailed synthetic routes are often proprietary or specific to research labs, but general synthetic pathways can be found in the literature related to small molecule synthesis .
iCRT-14-d5 serves multiple applications in biomedical research:
Interaction studies involving iCRT-14-d5 have focused on its binding affinity and specificity towards β-catenin. Research indicates that iCRT-14-d5 selectively inhibits β-catenin-dependent transcription without affecting other pathways, making it a valuable tool for understanding the nuances of Wnt signaling in cellular contexts. Studies have also examined its effects on other proteins involved in the signaling cascade, contributing to a broader understanding of cellular signaling networks .
Several compounds exhibit similar biological activities as iCRT-14-d5, particularly within the context of Wnt signaling inhibition:
Compound Name | CAS Number | Key Features | Unique Aspects |
---|---|---|---|
iCRT-14 | 677331-12-3 | Non-deuterated version; potent β-catenin inhibitor | Directly influences β-catenin/TCF4 interaction |
XAV939 | 774254-09-9 | Inhibits tankyrase; promotes degradation of Axin | Targets different aspects of Wnt signaling |
FH535 | 1024870-62-0 | Dual inhibitor of β-catenin and peroxisome proliferator-activated receptor γ | Broader target profile affecting metabolism |
LGK974 | 1403266-90-8 | Selective inhibitor of porcupine; prevents Wnt ligand secretion | Acts upstream in Wnt signaling pathway |
iCRT-14-d5 stands out due to its specific action on β-catenin transcriptional activity without impacting other pathways or mechanisms significantly, making it particularly useful for targeted studies within the realm of cancer research and gene therapy applications .